molecular formula C13H14N2O2 B15339992 Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate

Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate

Cat. No.: B15339992
M. Wt: 230.26 g/mol
InChI Key: MCHNGAHNEPSAIY-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with methyl groups and a benzoate ester, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The ester group can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate: shares similarities with other pyrazole derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the benzoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate

InChI

InChI=1S/C13H14N2O2/c1-8-12(9(2)15-14-8)10-6-4-5-7-11(10)13(16)17-3/h4-7H,1-3H3,(H,14,15)

InChI Key

MCHNGAHNEPSAIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

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